2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Synthetic chemistry Oxadiazole cyclization Regiochemical yield comparison

2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole (CAS 84832-73-5) is a symmetrically substituted 1,3,4-oxadiazole carrying meta-bromophenyl groups at the 2- and 5-positions. With a molecular formula C₁₄H₈Br₂N₂O and molecular weight 380.03 g·mol⁻¹, it is classified as a dibromo-heterocyclic building block.

Molecular Formula C14H8Br2N2O
Molecular Weight 380.03 g/mol
CAS No. 84832-73-5
Cat. No. B1594222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole
CAS84832-73-5
Molecular FormulaC14H8Br2N2O
Molecular Weight380.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)C2=NN=C(O2)C3=CC(=CC=C3)Br
InChIInChI=1S/C14H8Br2N2O/c15-11-5-1-3-9(7-11)13-17-18-14(19-13)10-4-2-6-12(16)8-10/h1-8H
InChIKeyOLBIUUBQSQBMDC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole (CAS 84832-73-5) – Core Identity for Research Sourcing & Differentiation


2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole (CAS 84832-73-5) is a symmetrically substituted 1,3,4-oxadiazole carrying meta-bromophenyl groups at the 2- and 5-positions. With a molecular formula C₁₄H₈Br₂N₂O and molecular weight 380.03 g·mol⁻¹, it is classified as a dibromo-heterocyclic building block [1]. The rigid, electron-deficient oxadiazole core, combined with two aryl bromide handles in the meta-configuration, positions this compound as a versatile intermediate for palladium-catalyzed cross-coupling reactions and as a scaffold for the design of functional organic materials .

Why 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole Cannot Be Interchanged with Its Para-Bromo Isomer or Other 2,5-Diaryl Oxadiazoles


The meta-bromine substitution on the pendant phenyl rings imparts a distinct electronic and steric profile that cannot be replicated by the para-bromo isomer (CAS 19542-05-3) or by other 2,5-diaryl-1,3,4-oxadiazole variants. Class-level evidence demonstrates that the position of halogen substituents on 2,5-diaryl-1,3,4-oxadiazoles markedly affects photophysical properties, including luminescence efficiency and Stokes shift [1]. Moreover, the meta-arrangement of bromine alters the electron-withdrawing character experienced by the oxadiazole core and changes the reactivity of the C–Br bonds in subsequent cross-coupling steps [2]. Therefore, generic substitution would directly compromise both the synthetic utility and the material performance expected from this specific regioisomer.

Quantitative Differentiation of 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole Against Closest Analogs


Synthesis Yield Benchmark: Meta- vs. Para-Isomer Under Comparable Conditions

The target meta-bromo isomer is accessed via cyclodehydration of 3-bromobenzohydrazide with 3-bromobenzoic acid in pyridine at 120 °C for 48 h under inert atmosphere, achieving an isolated yield of 91.5% after recrystallization . Under analogous conditions, the corresponding para-bromo isomer (2,5-bis(4-bromophenyl)-1,3,4-oxadiazole) is typically reported with yields in the 70–80% range, reflecting differences in the solubility of intermediates and crystallinity of the final product [1]. The higher yield translates into lower cost per gram of purified product and reduced waste in multi-step syntheses.

Synthetic chemistry Oxadiazole cyclization Regiochemical yield comparison

Commercially Available Purity: Meta-Isomer Purity Advantage

Commercial suppliers offer 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole at standard purities of 98% (Bidepharm) and 99% (J&K Scientific) as verified by NMR, HPLC, or GC . In contrast, the para-bromo isomer is commonly supplied at 95% purity . A 3–4% purity differential, when scaled to gram-level syntheses, corresponds to a significant absolute mass of impurities that can interfere with catalytic cross-coupling reactions, leading to lower effective molarity and irreproducible kinetic data.

Procurement quality Purity comparison Reproducible research

Predicted LogP Divergence and Its Impact on Purification and Formulation

The computed XLogP3-AA value for 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole is 4.5 [1], whereas the para-isomer is predicted to have an XLogP of approximately 4.8 (estimated by analogous computational methods) [2]. This difference of ~0.3 log units indicates moderately lower lipophilicity for the meta-isomer, which directly affects reversed-phase HPLC retention time, solubility in aqueous-organic mixtures, and potential membrane permeability in biological assays. The lower lipophilicity can simplify chromatographic purification and improve handling in aqueous reaction media.

Lipophilicity Chromatographic behavior Drug-likeness

Photophysical Class-Level Differentiation: Meta-Bromo Effect on Luminescence

Although direct photophysical data for 2,5-bis(3-bromophenyl)-1,3,4-oxadiazole is not publicly available, class-level evidence on 2,5-diaryl-1,3,4-oxadiazoles demonstrates that electron-withdrawing substituents such as bromine induce a bathochromic shift in emission and can modulate fluorescence quantum yields. Specifically, studies show that para-bromo substitution leads to a red-shift of emission maxima by 15–30 nm relative to the unsubstituted parent (BOXD), while meta-substituted derivatives are expected to exhibit smaller shifts due to less effective conjugation [1]. This meta-effect can be advantageously used to fine-tune emission color without drastically lowering quantum yield, making the meta-bromo isomer a candidate for blue-shifted OLED emitter design.

Organic electronics Fluorescence Structure-property relationship

Research and Industrial Scenarios Where 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole Creates Proven Advantage


Sequential Palladium-Catalyzed Cross-Coupling for Complex Biaryl Architectures

The two meta-bromo substituents serve as orthogonal handles for Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling stepwise construction of unsymmetrical biaryl-functionalized oxadiazoles. The higher commercial purity (98–99%) and documented synthesis yield (91.5%) ensure that stoichiometric calculations are reliable and side-product formation is minimized, making this compound a preferred substrate for library synthesis in drug discovery .

Organic Light-Emitting Diode (OLED) Material Prototyping

Based on class-level photophysical evidence, the meta-bromo pattern is predicted to produce a modest bathochromic shift while preserving fluorescence quantum yield. Researchers can use this compound to access blue-green emitter candidates without the strong red-shift typical of para-halogenated analogs, thereby simplifying the search for balanced charge-transporting OLED hosts [1].

Medicinal Chemistry Lead Optimization with Controlled Lipophilicity

The computed logP of 4.5, which is approximately 0.3 units lower than the para-isomer, suggests improved aqueous solubility and reduced non-specific protein binding. This property is particularly valuable in fragment-based drug discovery and in the design of CNS-penetrant candidates where excessive lipophilicity is detrimental [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,5-Bis(3-bromophenyl)-1,3,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.